TFB, AldrichCPR

Catalog No.
S12498607
CAS No.
M.F
C53H67N
M. Wt
718.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TFB, AldrichCPR

Product Name

TFB, AldrichCPR

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline

Molecular Formula

C53H67N

Molecular Weight

718.1 g/mol

InChI

InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3

InChI Key

LMXSDGRJIJNLIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC

TFB, also known as 2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide, is a compound with the molecular formula C24H21BrN4OS and a molecular weight of 493.4 g/mol. It features a complex structure characterized by a triazole ring, a sulfanyl group, and various aromatic substituents. The compound is notable for its potential applications in medicinal chemistry due to its unique structural properties and biological activities.

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions may occur at the triazole ring or the bromophenyl group, producing various reduced derivatives. Reducing agents such as sodium borohydride are typically employed.
  • Substitution: TFB can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl position, allowing for the introduction of diverse functional groups.

These reactions highlight TFB's versatility in synthetic organic chemistry, making it a valuable intermediate in various chemical processes .

TFB exhibits significant biological activity, particularly in the realm of pharmacology. The compound's triazole moiety is known for its ability to interact with biological targets, potentially inhibiting specific enzymes or receptors. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects. Research indicates that TFB may possess antifungal and anticancer properties, although further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of TFB typically involves multiple steps:

  • Formation of the Triazole Ring: This is achieved through the cyclization of hydrazine derivatives with carboxylic acids.
  • Introduction of the Sulfanyl Group: A nucleophilic substitution reaction introduces the sulfanyl group by reacting a thiol with an appropriate electrophile.
  • Acetamide Formation: The final step involves reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

These synthetic routes allow for the efficient production of TFB while enabling modifications to tailor its properties for specific applications .

TFB has several applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, TFB is explored as a potential drug candidate for treating fungal infections and certain cancers.
  • Chemical Research: It serves as an intermediate in organic synthesis and can be used in the development of new pharmaceuticals.
  • Agricultural Chemistry: TFB may have applications in developing agrochemicals due to its biological activity against pests and pathogens .

Studies on TFB's interactions with biological systems have shown that it can bind to specific enzymes or receptors, leading to inhibition or modulation of their activity. This interaction profile is critical for understanding its potential therapeutic uses and guiding further research into optimizing its efficacy and safety profiles.

Research into TFB's interactions is ongoing, focusing on elucidating its binding mechanisms and exploring its effects on various biological pathways

Several compounds share structural similarities with TFB, including:

  • Fluconazole: An antifungal agent that also contains a triazole ring but lacks the sulfanyl group.
  • Voriconazole: Another antifungal compound with a triazole structure but different substituents that affect its pharmacological profile.
  • Ravuconazole: Similar in structure but has different functional groups that influence its biological activity.

Comparison Table

CompoundStructure FeaturesPrimary Use
TFBTriazole ring, sulfanyl groupAntifungal, anticancer
FluconazoleTriazole ringAntifungal
VoriconazoleTriazole ringAntifungal
RavuconazoleTriazole ringAntifungal

TFB's uniqueness lies in its combination of a triazole ring with a sulfanyl group and specific aromatic substituents, which may enhance its binding affinity and specificity compared to other similar compounds .

XLogP3

19.3

Hydrogen Bond Acceptor Count

1

Exact Mass

717.527351141 g/mol

Monoisotopic Mass

717.527351141 g/mol

Heavy Atom Count

54

Dates

Modify: 2024-08-09

Explore Compound Types